![molecular formula C17H10BrN3O4S2 B2566304 N-[(5Z)-5-[(3-Bromphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]-3-nitrobenzamid CAS No. 299950-75-7](/img/structure/B2566304.png)
N-[(5Z)-5-[(3-Bromphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]-3-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a complex organic compound characterized by a thiazolidinone core linked to a nitrobenzamide group. This compound’s intricate structure allows for interesting interactions in chemical and biological systems, making it a valuable subject of study in various research fields.
Wissenschaftliche Forschungsanwendungen
This compound is significant in several research domains:
Chemistry: : Studying reaction mechanisms and stability.
Biology: : Potential as an enzyme inhibitor or probe molecule.
Medicine: : Investigated for antibacterial and anticancer properties.
Industry: : Use in materials science for developing novel polymers or as a precursor in chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction, typically involving the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form an intermediate hydrazone, which then cyclizes into the thiazolidinone ring. The final coupling with 3-nitrobenzoyl chloride completes the structure.
Industrial Production Methods
Industrial production would likely involve optimization of these reaction conditions for scale, focusing on cost-effective and high-yield procedures, such as using automated reaction vessels and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide undergoes a variety of chemical reactions:
Oxidation: : Oxidative cleavage of the thiazolidinone ring.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Electrophilic aromatic substitution on the benzene rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides in acidic medium.
Reduction: : Hydrides like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogens or nitro groups with strong acids or bases.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives based on the electrophile used.
Wirkmechanismus
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide exerts its effects through multiple pathways:
Molecular Targets: : It interacts with enzymes by mimicking natural substrates or binding at allosteric sites.
Pathways Involved: : Disruption of cell wall synthesis in bacteria, inhibition of DNA replication in cancer cells, or modulation of signaling pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiazolidinone derivatives, N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide stands out due to its unique substitution pattern, which provides distinctive reactivity and biological activity.
Similar Compounds: : Thiazolidinones, benzamides, nitrobenzyl compounds.
Uniqueness: : The specific bromophenyl and nitrobenzamide substitutions confer unique properties in terms of solubility, reactivity, and biological activity.
Curious about any specific aspect of its behavior?
Eigenschaften
IUPAC Name |
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O4S2/c18-12-5-1-3-10(7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-4-2-6-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQMMXWKSDZSOS-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide](/img/structure/B2566221.png)
![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)
![N-(3-chloro-2-methylphenyl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2566224.png)
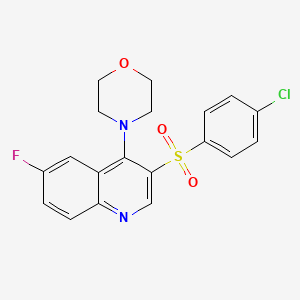
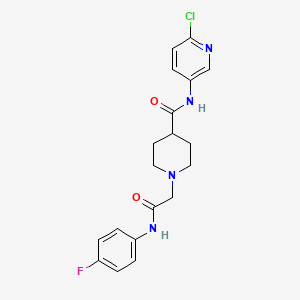
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)
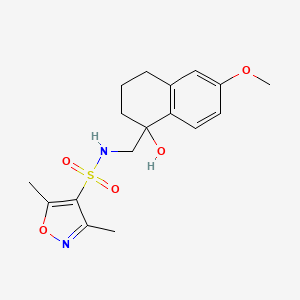
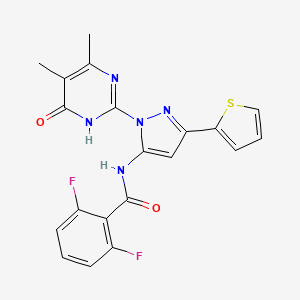
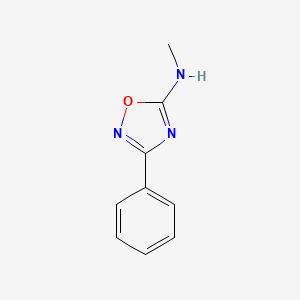
![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2566237.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)
![1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2566240.png)
![1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2566241.png)
